molecular formula C8H13NO4S B6280475 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione CAS No. 2649084-63-7

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione

Cat. No.: B6280475
CAS No.: 2649084-63-7
M. Wt: 219.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a tert-butyl group and a fused oxathiolo-oxazole ring system.

Preparation Methods

The synthesis of 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione involves several steps. One common synthetic route includes the reaction of tert-butyl alcohol with a suitable oxathiolo-oxazole precursor under controlled conditions. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione involves its interaction with specific molecular targets and pathways. The tert-butyl group and the oxathiolo-oxazole ring system contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of microbial cell membranes, or scavenging of free radicals .

Comparison with Similar Compounds

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione can be compared with other similar compounds, such as:

    3-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties and used in food preservation.

    tert-butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.

    tert-butyl alcohol: A common solvent and intermediate in chemical synthesis.

Properties

CAS No.

2649084-63-7

Molecular Formula

C8H13NO4S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.